

Protocol for Co-immunoprecipitation of SHetA2 Target Proteins

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Compound of Interest

Compound Name: SHetA2

Cat. No.: B1680967

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Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

SHetA2 is a novel small molecule anticancer agent that has been shown to exert its effects by targeting members of the 70-kDa heat shock protein (HSP70) family, specifically mortalin (HSPA9), heat shock cognate 70 (hsc70 or HSPA8), and glucose-regulated protein 78 (Grp78 or HSPA5).^{[1][2][3][4]} The mechanism of action of **SHetA2** involves binding to these chaperone proteins and disrupting their interactions with various client proteins, thereby interfering with crucial cellular processes in cancer cells, such as protein folding, cell cycle progression, and apoptosis.^{[2][5]}

This document provides a detailed protocol for the co-immunoprecipitation (co-IP) of **SHetA2** target proteins and their interacting partners. Co-IP is a powerful technique to study protein-protein interactions in their native cellular context. This protocol is designed to enable researchers to investigate the effect of **SHetA2** on the interaction between HSP70 family members and their client proteins.

Key SHetA2-Protein Interactions

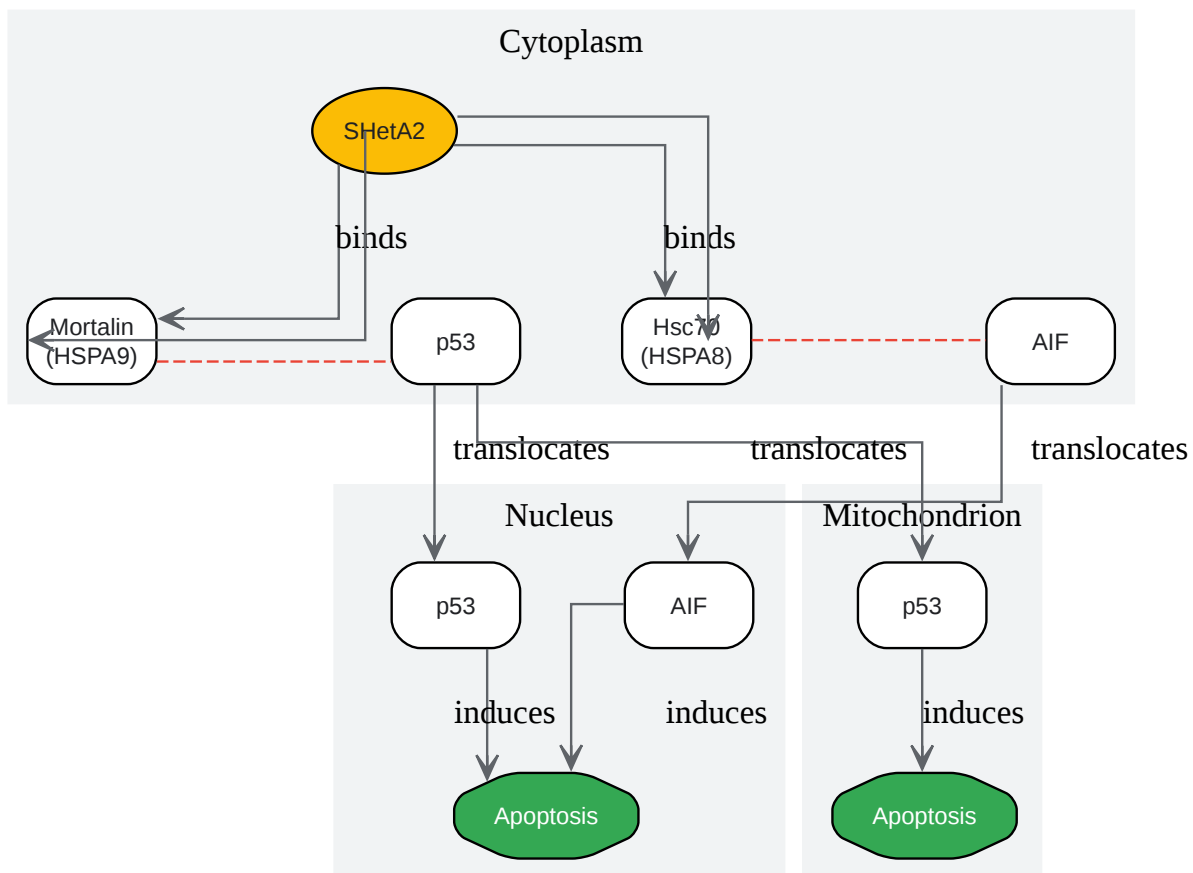
SHetA2 has been demonstrated to disrupt several key protein-protein interactions involving its primary targets. These interactions are crucial for the survival and proliferation of cancer cells.

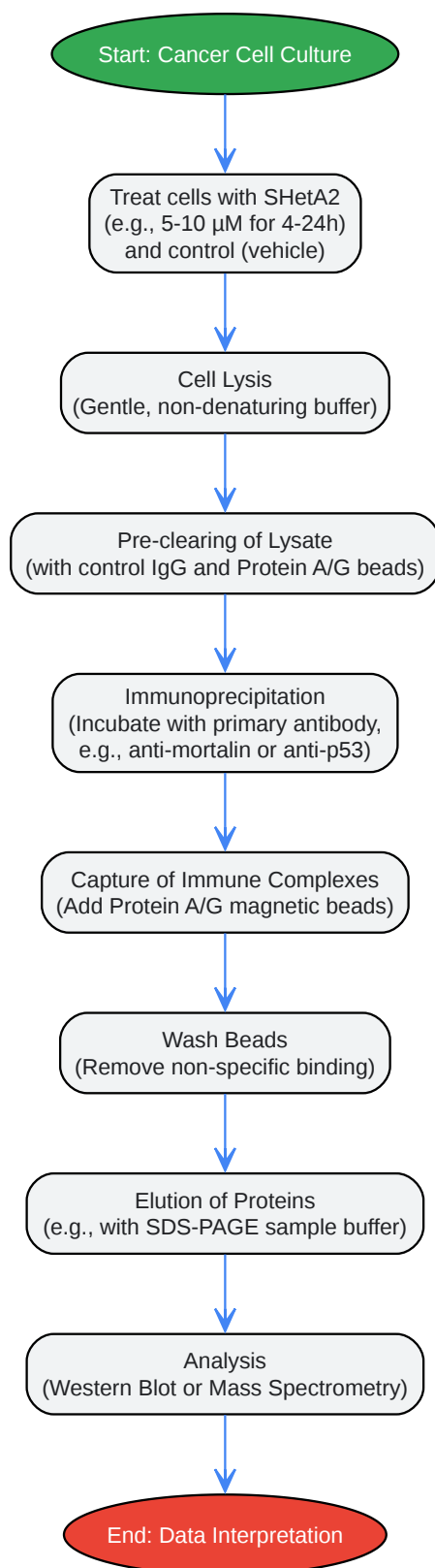
The following table summarizes some of the known interactions affected by **SHetA2**, which can be investigated using the provided co-IP protocol.

SHetA2 Target	Interacting Client Protein	Cellular Function of Interaction	Effect of SHetA2
Mortalin (HSPA9)	p53	Sequesters p53 in the cytoplasm, inhibiting its tumor suppressor function.[1][6]	Disrupts the interaction, leading to p53 translocation to the nucleus and mitochondria, promoting apoptosis. [2]
Mortalin (HSPA9)	p66shc	Regulates mitochondrial function and apoptosis.	Disrupts the interaction, contributing to mitochondrial-mediated apoptosis. [2][7]
Hsc70 (HSPA8)	Apoptosis-Inducing Factor (AIF)	Sequesters AIF in the cytoplasm, preventing its pro-apoptotic function.	Disrupts the complex, allowing AIF to translocate to the nucleus and induce cell death.[5][8][9]
Grp78 (HSPA5)	Various client proteins	Regulates the unfolded protein response (UPR) and ER stress.	Inhibition of Grp78 by SHetA2 can lead to ER stress and apoptosis.[2]

Signaling Pathway Disrupted by SHetA2

The interaction of **SHetA2** with HSP70 family proteins has significant downstream effects on cellular signaling pathways, particularly those involved in apoptosis. The following diagram illustrates the disruption of the mortalin-p53 and hsc70-AIF signaling axes by **SHetA2**.





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